
3-Iodo-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methylbenzamide is an organic compound belonging to the class of benzanilides It is characterized by the presence of an iodine atom at the third position and a methyl group at the fifth position on the benzene ring, with an amide functional group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylbenzamide typically involves the iodination of 5-methylbenzamide. One common method is the Sandmeyer reaction, where 5-methylbenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The iodine atom and the amide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-4-methylbenzamide
- 3-Iodo-5-chlorobenzamide
- 3-Iodo-5-fluorobenzamide
Uniqueness
3-Iodo-5-methylbenzamide is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methyl group influences its lipophilicity and overall molecular stability.
Eigenschaften
Molekularformel |
C8H8INO |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
3-iodo-5-methylbenzamide |
InChI |
InChI=1S/C8H8INO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
HUYUGGJPFVXTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
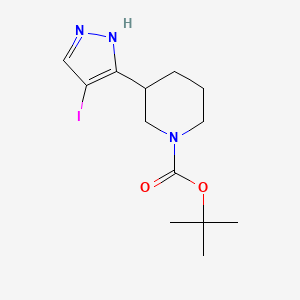
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

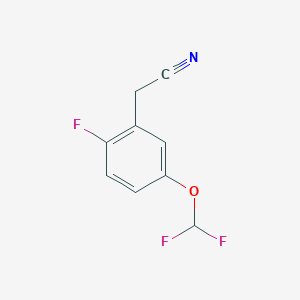
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
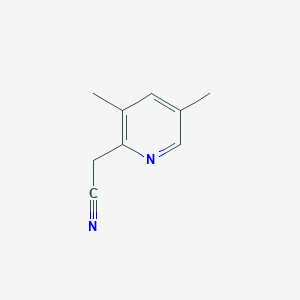
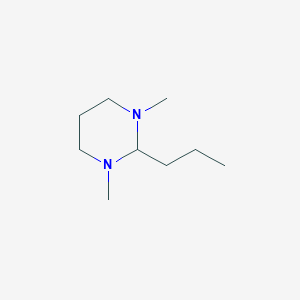
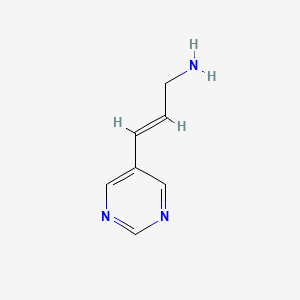
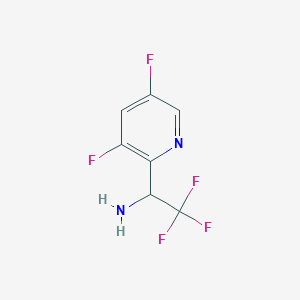
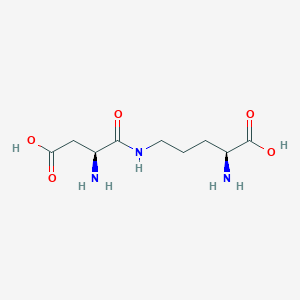

![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
